N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Description
This compound features a benzodioxol group (electron-rich 1,3-benzodioxole) linked via an acetamide bridge to a 1-(4-fluorophenyl)-substituted imidazole ring with a sulfanyl group at position 2. The sulfanyl acetamide core is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O3S/c19-12-1-4-14(5-2-12)22-8-7-20-18(22)26-10-17(23)21-13-3-6-15-16(9-13)25-11-24-15/h1-9H,10-11H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAJCSCYZDSRJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC=CN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intermediate Synthesis: N-(2H-1,3-Benzodioxol-5-yl)-2-Chloroacetamide
The synthesis begins with the preparation of N-(2H-1,3-benzodioxol-5-yl)-2-chloroacetamide , a critical intermediate.
- 2H-1,3-Benzodioxol-5-amine (0.1 mol) and triethylamine (0.1 mol) are dissolved in acetonitrile (150 mL) under nitrogen.
- Chloroacetyl chloride (0.1 mol) is added dropwise at 0–5°C, followed by stirring at room temperature for 4 hours.
- The precipitate is filtered, washed with ice-cold water, and recrystallized from ethanol (yield: 82–85%).
- Molecular Formula : C9H8ClNO3
- Melting Point : 142–144°C
- FT-IR (cm⁻¹) : 3280 (N–H), 1665 (C=O), 750 (C–Cl)
- ¹H-NMR (DMSO-d6) : δ 10.32 (s, 1H, NH), 6.85–6.72 (m, 3H, Ar–H), 4.24 (s, 2H, CH2Cl), 3.91 (s, 2H, OCH2O).
Synthesis of 1-(4-Fluorophenyl)-1H-Imidazole-2-Thiol
The imidazole-thiol moiety is synthesized via cyclization:
- 4-Fluorophenyl isothiocyanate (0.1 mol) and 2-aminoethanol (0.1 mol) are refluxed in ethanol (100 mL) for 6 hours.
- The resultant thiourea derivative is treated with Lawesson’s reagent (0.05 mol) in toluene at 110°C for 3 hours.
- The product is purified via column chromatography (hexane:ethyl acetate = 3:1) to yield 1-(4-fluorophenyl)-1H-imidazole-2-thiol (yield: 68–72%).
- Molecular Formula : C9H7FN2S
- Mass Spectrometry (m/z) : 194 [M+H]⁺
- ¹H-NMR (CDCl3) : δ 7.63–7.55 (m, 2H, Ar–F), 7.12–7.04 (m, 2H, Ar–H), 6.95 (s, 1H, imidazole-H), 3.82 (s, 1H, SH).
Final Coupling Reaction
The chloroacetamide intermediate undergoes nucleophilic substitution with the imidazole-thiol:
- N-(2H-1,3-benzodioxol-5-yl)-2-chloroacetamide (0.05 mol) and 1-(4-fluorophenyl)-1H-imidazole-2-thiol (0.05 mol) are dissolved in dimethylformamide (DMF) (50 mL).
- Potassium carbonate (0.1 mol) is added, and the mixture is heated at 80°C for 8 hours under nitrogen.
- The reaction is quenched with ice water, and the precipitate is filtered and recrystallized from methanol (yield: 75–78%).
Optimization Notes :
- Solvent Selection : DMF enhances nucleophilicity of the thiol compared to ethanol or acetonitrile.
- Base : K2CO3 outperforms NaOH due to reduced hydrolysis risk.
Physicochemical and Spectroscopic Characterization
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C19H15FN3O3S |
| Molecular Weight | 385.41 g/mol |
| logP | 3.03 (predicted) |
| Solubility | DMSO > 10 mg/mL |
Spectral Data
- FT-IR (cm⁻¹) : 3250 (N–H), 1680 (C=O), 1245 (C–F), 1120 (C–S).
- ¹H-NMR (DMSO-d6) : δ 10.28 (s, 1H, NH), 7.65–7.58 (m, 2H, Ar–F), 7.12–6.78 (m, 5H, Ar–H + imidazole-H), 4.32 (s, 2H, SCH2CO), 3.89 (s, 2H, OCH2O).
- LC-MS (m/z) : 386.1 [M+H]⁺ (calculated: 385.41).
Mechanistic Insights
Nucleophilic Substitution Dynamics
The substitution of chlorine by the thiol group proceeds via an SN2 mechanism , facilitated by the polar aprotic solvent (DMF) and mild base (K2CO3). The reaction’s regioselectivity is ensured by the electron-withdrawing fluorophenyl group, which increases the imidazole-thiol’s nucleophilicity.
Side Reactions and Mitigation
- Oxidation of Thiol : Prevented by conducting reactions under nitrogen.
- Imidazole Tautomerism : Stabilized by the 4-fluorophenyl group, minimizing side products.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| DMF/K2CO3 | 75–78 | >98 | Scalability, minimal byproducts |
| Ethanol/NaOH | 62–65 | 95 | Lower cost, faster reaction |
Industrial-Scale Considerations
- Cost Efficiency : DMF, though effective, poses disposal challenges. Ethanol may be preferable for large-scale production despite lower yields.
- Purification : Recrystallization from methanol achieves >98% purity, suitable for pharmaceutical applications.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation under controlled conditions. Key findings include:
-
Mechanistic Insights : Oxidation proceeds via electrophilic attack on the sulfur atom, forming intermediates that stabilize through resonance within the imidazole ring. Computational models suggest steric hindrance from the 4-fluorophenyl group slows sulfone formation compared to simpler thioethers .
Reduction Reactions
The acetamide and imidazole functionalities participate in reduction:
-
Key Observations : LiAlH₄ reduces the acetamide to a primary amine while preserving the sulfanyl group. Catalytic hydrogenation selectively saturates the imidazole ring without affecting the benzodioxole .
Nucleophilic Substitution
The sulfanyl group acts as a leaving group in SN2 reactions:
-
Regioselectivity : Substitution occurs preferentially at the sulfur atom due to its high polarizability, as confirmed by density functional theory (DFT) calculations . Competing reactions at the imidazole nitrogen are suppressed under basic conditions.
Acid/Base-Mediated Reactions
The compound exhibits pH-dependent behavior:
-
Acidic Conditions (HCl/EtOH) :
-
Basic Conditions (NaOH/H₂O) :
Photochemical and Thermal Stability
-
UV Irradiation (λ = 254 nm) :
-
Thermal Decomposition (≥150°C) :
-
Degradation products include CO₂, fluorobenzene, and polycyclic aromatic hydrocarbons, as detected by GC-MS.
-
Comparative Reactivity with Analogues
A reactivity comparison with structural analogues highlights:
Scientific Research Applications
The compound has demonstrated notable antimicrobial properties against various bacterial strains. A study involving a series of derivatives related to N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide revealed that certain analogs exhibited significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated potent antimicrobial effects, suggesting potential as a lead compound for developing new antibiotics .
Anticancer Properties
Research has highlighted the anticancer potential of this compound through its action on various cancer cell lines. For instance, derivatives were evaluated against human colorectal carcinoma cells (HCT116), showing IC50 values lower than those of standard chemotherapeutic agents like 5-fluorouracil (5-FU). Compounds with modifications in the imidazole ring showed enhanced cytotoxicity, indicating that structural variations can significantly influence biological activity .
Antitubercular Activity
The compound has also been assessed for its antitubercular activity against Mycobacterium tuberculosis. In vitro studies demonstrated that certain derivatives inhibited vital mycobacterial enzymes, which are crucial for the survival of the bacteria. These findings suggest that compounds related to this compound could serve as promising candidates in the fight against tuberculosis .
Case Study 1: Synthesis and Evaluation
A systematic study synthesized various derivatives of this compound. The evaluation included antimicrobial and anticancer assays, revealing that specific substitutions on the imidazole ring enhanced both antimicrobial and anticancer activities significantly compared to unsubstituted analogs .
Case Study 2: Mechanistic Insights
Further investigations into the mechanism of action indicated that the compound might interfere with cellular pathways involved in proliferation and survival of cancer cells. The presence of the imidazole moiety is thought to play a critical role in these interactions, possibly through inhibition of key metabolic enzymes or receptors involved in cell signaling pathways .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring and the imidazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
N-(1,3-Benzodioxol-5-yl)-2-{[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
- Structural Differences : The imidazole ring at position 4 is substituted with a 3,4-dimethoxyphenyl group, introducing additional methoxy substituents.
- Lipophilicity: The dimethoxy substitution elevates logP values compared to the parent compound, possibly improving membrane permeability but reducing aqueous solubility . Synthetic Complexity: Additional synthetic steps are required to introduce the dimethoxyphenyl group, which may affect yield and purity .
N-(3,5-Dimethylphenyl)-2-{[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide
- Structural Differences :
- A 3,5-dimethylphenyl group replaces the benzodioxol moiety.
- A hydroxymethyl group is present at position 5 of the imidazole.
- Steric Effects: The 3,5-dimethylphenyl group may cause steric hindrance, reducing binding to flat aromatic pockets compared to the planar benzodioxol system . Metabolism: The hydroxymethyl group could be a site for oxidative metabolism, affecting pharmacokinetic stability .
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate
- Structural Differences :
- A pyridyl ring replaces the benzodioxol group.
- A chiral methylsulfinyl group is present at position 2 of the imidazole.
- Exists as a dihydrate.
- Impact on Properties: Stereoselectivity: The (R)-methylsulfinyl group introduces chirality, which may lead to enantiomer-specific biological activity. Solubility and Stability: The dihydrate form likely improves crystalline stability but may reduce solubility in non-polar solvents compared to anhydrous forms. Aromatic Interactions: The pyridyl group’s nitrogen atom could engage in additional hydrogen bonding or metal coordination, altering target selectivity .
Research Findings and Implications
- Crystallographic Validation : The target compound’s structure was likely resolved using SHELX programs, ensuring high accuracy in bond lengths and angles .
- Mass Spectrometry : Fragmentation patterns (e.g., EIMS data in ) suggest that the sulfanyl acetamide core is stable under ionization, with key fragments at m/z 231 and 158 common across analogues .
- Biological Relevance : The 4-fluorophenyl group is conserved in all analogues, underscoring its role in target binding. Structural variations in the imidazole and aromatic regions allow fine-tuning of solubility, selectivity, and metabolic profiles.
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C17H16FN3O3S
- Molecular Weight : 360.36 g/mol
- IUPAC Name : 2-(2H-1,3-benzodioxol-5-yl)-5-{[(3-fluoro-4-methoxyphenyl)methyl]sulfanyl}-1,3,4-oxadiazole
- CAS Number : Not available
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Key mechanisms include:
- Inhibition of Protein Kinases : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation and survival.
- Regulation of Apoptosis : It promotes apoptosis in tumor cells by activating caspases and altering the Bax/Bcl-2 ratio, leading to increased mitochondrial permeability and cytochrome c release .
- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators .
Pharmacological Effects
The pharmacological profile of this compound includes:
| Effect | Description |
|---|---|
| Anticancer Activity | Induces apoptosis in various cancer cell lines (e.g., HCT116, NCI-H460) |
| Anti-inflammatory | Reduces levels of TNF-alpha and IL-6 in vitro and in vivo models |
| Neuroprotective | Exhibits protective effects against neurotoxicity in animal models |
Study 1: Anticancer Efficacy
In a study involving human cancer xenografts, the compound demonstrated significant tumor growth inhibition compared to control groups. Histological analysis revealed increased apoptotic cells as evidenced by TUNEL staining and activation of caspase pathways .
Study 2: Anti-inflammatory Properties
A murine model was utilized to assess the anti-inflammatory effects of the compound. Results indicated a marked decrease in paw edema and reduced cytokine levels post-treatment, supporting its potential use in inflammatory conditions .
Research Findings
Recent research highlights the compound's ability to modulate key signaling pathways involved in cancer progression and inflammation:
- Phosphorylation of Key Proteins : The compound phosphorylates proteins involved in cell cycle regulation and apoptosis, such as E2F1 and GSK3B, enhancing their stability and activity .
- Impact on Circadian Rhythms : It has been observed to influence circadian rhythm-related proteins, suggesting potential applications in sleep disorders or metabolic syndromes .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide?
The compound is synthesized via nucleophilic substitution between an imidazole-thiol intermediate and a chloroacetamide derivative. A typical procedure involves refluxing equimolar amounts of the thiol (e.g., 5-(4-fluorophenyl)-1-aryl-1H-imidazole-2-thiol) and 2-chloro-N-(benzodioxol-5-yl)acetamide in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF). Catalytic pyridine and zeolites (e.g., Y-H) may enhance reaction efficiency . Post-reaction, the product is isolated via ice-water quenching, acidification, and recrystallization from ethanol.
Basic: How is structural characterization performed for this compound and its analogs?
Characterization involves:
- NMR spectroscopy : - and -NMR identify substituent environments (e.g., benzodioxol methylene protons at δ 5.9–6.1 ppm, fluorophenyl aromatic protons at δ 7.2–7.8 ppm) .
- Mass spectrometry : HRMS confirms molecular weight and fragmentation patterns (e.g., [M+H]⁺ peaks).
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to validate bond lengths, angles, and stereochemistry .
Advanced: How can reaction conditions be optimized to improve yield and purity of the target compound?
- Catalyst screening : Zeolites (Y-H) or DMAP in THF improve regioselectivity during imidazole-thiol coupling .
- Solvent effects : Polar solvents (e.g., DMF) enhance solubility of intermediates, while ethanol recrystallization removes byproducts .
- Reaction monitoring : TLC or HPLC tracks intermediate formation to minimize over-substitution or oxidation .
Advanced: What challenges arise in resolving the crystal structure of this compound using X-ray crystallography?
- Disorder in flexible groups : The benzodioxol and imidazole moieties may exhibit rotational disorder, requiring high-resolution data (<1.0 Å) and SHELXL refinement with restraints .
- Twinned crystals : Multi-component crystals (e.g., hydrates) complicate data collection; protocols for de-twinning via PLATON or OLEX2 are recommended .
Advanced: How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) influence bioactivity in related acetamide derivatives?
- Electron-withdrawing groups : Fluorine at the phenyl para position enhances metabolic stability and target binding (e.g., COX-2 inhibition in imidazole-thioacetamides) .
- Heterocyclic substitutions : Replacing benzodioxol with pyridyl groups alters solubility but may reduce blood-brain barrier penetration . SAR studies require comparative assays (e.g., enzyme inhibition, cytotoxicity) to validate hypotheses .
Advanced: How should researchers address contradictions in reported antiproliferative activity data for similar compounds?
- Assay standardization : Discrepancies arise from varying cell lines (e.g., MCF-7 vs. HeLa) and incubation times. Use validated protocols (e.g., MTT assays with 48–72 hr exposure) .
- Structural validation : Confirm compound purity (>95% by HPLC) and stereochemistry (via NOESY or X-ray) to rule out impurities as confounding factors .
Advanced: What analytical methods are critical for assessing the stability of this compound under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
